

An In-depth Technical Guide on N-(2-methoxyethyl)-N-methylglycine

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Compound of Interest

Compound Name: *N*-(2-methoxyethyl)-*N*-methylglycine

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Abstract

N-(2-methoxyethyl)-N-methylglycine is a glycine derivative with the molecular formula $C_6H_{13}NO_3$. While it has been identified as a potential building block in chemical synthesis, particularly in the context of developing novel therapeutic agents, a comprehensive public profile of its chemical, physical, and biological properties remains largely undocumented. This guide synthesizes the currently available information and outlines the significant gaps in existing knowledge. Due to the limited availability of experimental data, this document will also present predicted properties and general methodologies for the characterization of similar N-substituted glycine derivatives.

Introduction

N-substituted glycine derivatives represent a versatile class of compounds with broad applications in medicinal chemistry and materials science. The modification of the nitrogen atom of the glycine backbone allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and metabolic stability. These modifications can significantly impact the biological activity, pharmacokinetic, and pharmacodynamic profiles of parent compounds. **N-(2-methoxyethyl)-N-methylglycine**, as a specific member of this class, has been cited in patent literature as a synthetic intermediate, suggesting its utility in the construction of more complex

molecules.^[1] However, detailed studies on its intrinsic properties and potential applications are not currently available in peer-reviewed literature.

Chemical and Physical Properties

Comprehensive experimental data for **N-(2-methoxyethyl)-N-methylglycine** are not publicly available. The following tables summarize its basic identifiers and predicted physicochemical properties. These predictions are based on computational models and should be confirmed by experimental validation.

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	N-(2-methoxyethyl)-N-methylglycine	^[2]
CAS Number	915925-21-2	^[2]
Molecular Formula	C6H13NO3	^[1] ^[2]
Molecular Weight	147.17 g/mol	^[1]
Canonical SMILES	<chem>COCCN(C)CC(=O)O</chem>	^[2]

Table 2: Predicted Physicochemical Properties

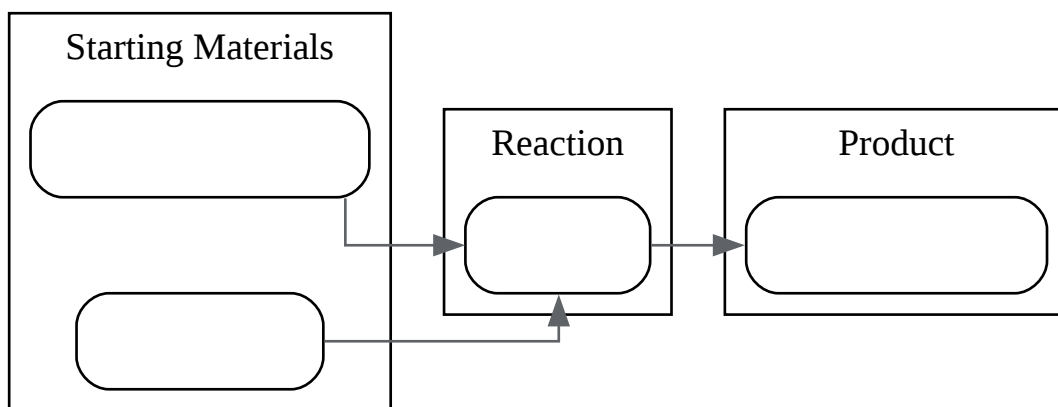
Property	Predicted Value	Notes
Boiling Point	Not available	
Melting Point	Not available	
pKa (Acidic)	~2.5 - 3.5	Predicted based on the carboxylic acid moiety.
pKa (Basic)	~8.0 - 9.0	Predicted based on the tertiary amine.
LogP	Not available	Based on the structure containing polar functional groups.
Solubility	Expected to be soluble in water and polar organic solvents.	

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **N-(2-methoxyethyl)-N-methylglycine** is not publicly available, a general synthetic route can be inferred from standard organic chemistry principles and methodologies used for analogous N-substituted glycine derivatives.

General Synthesis Workflow

The synthesis of **N-(2-methoxyethyl)-N-methylglycine** would likely involve the N-alkylation of a suitable glycine precursor. A plausible synthetic workflow is outlined below.



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A plausible synthetic workflow for **N-(2-methoxyethyl)-N-methylglycine**.

Hypothetical Experimental Protocol: N-Alkylation of Sarcosine

This protocol is a generalized procedure and would require optimization for the specific synthesis of **N-(2-methoxyethyl)-N-methylglycine**.

- **Reaction Setup:** To a solution of sarcosine (1.0 equivalent) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 2.0-3.0 equivalents).
- **Addition of Alkylating Agent:** Slowly add 2-methoxyethyl halide (e.g., 2-bromoethyl methyl ether, 1.1-1.5 equivalents) to the reaction mixture at room temperature.
- **Reaction Monitoring:** Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Workup:** After completion, cool the reaction mixture to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
- **Purification:** The crude product can be purified by an appropriate method such as column chromatography on silica gel or by crystallization to yield the desired **N-(2-methoxyethyl)-N-methylglycine**.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR should show characteristic signals for the N-methyl group, the methylene groups of the glycine and methoxyethyl moieties, and the methoxy group.

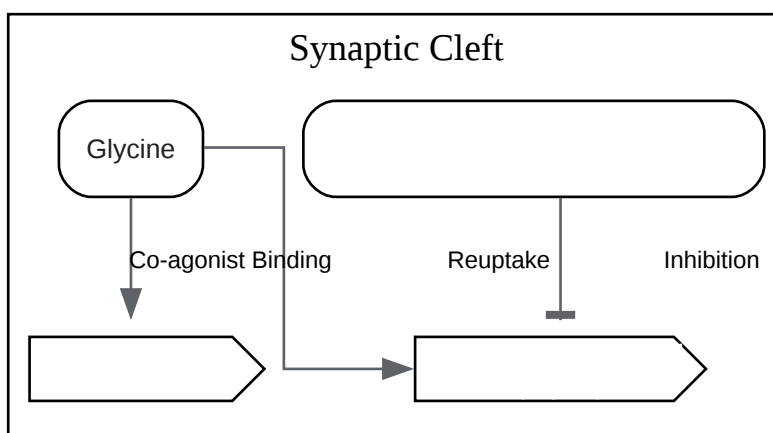
- ^{13}C NMR will provide information on the number of unique carbon environments.
- Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight of the compound.
- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity of **N-(2-methoxyethyl)-N-methylglycine**. As a derivative of glycine, it could potentially interact with biological systems that recognize or transport small amino acids. For instance, its structural similarity to sarcosine (N-methylglycine), a known inhibitor of the glycine transporter 1 (GlyT1), suggests that it could be investigated for similar activity.

Hypothetical Signaling Pathway Investigation

Should **N-(2-methoxyethyl)-N-methylglycine** be investigated as a GlyT1 inhibitor, its mechanism of action would involve the modulation of N-methyl-D-aspartate (NMDA) receptor signaling. The following diagram illustrates the general principle of GlyT1 inhibition.



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Hypothetical inhibition of GlyT1 by **N-(2-methoxyethyl)-N-methylglycine**.

Conclusion and Future Directions

N-(2-methoxyethyl)-N-methylglycine is a chemical entity with potential applications as a synthetic intermediate. However, the lack of publicly available experimental data on its properties and biological activity is a significant barrier to its broader use in research and development. Future work should focus on the definitive synthesis and comprehensive characterization of this compound. Elucidation of its physical, chemical, and biological properties will be crucial in determining its potential utility in drug discovery and other areas of chemical science. Experimental validation of the predicted properties and investigation into its potential biological targets, such as glycine transporters, would be valuable next steps.

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